![molecular formula C14H13N5O2S B2779207 N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 879435-39-9](/img/structure/B2779207.png)
N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen. The pyrazolo[3,4-d]pyrimidine core is a bicyclic structure with a pyrazole ring fused to a pyrimidine ring .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s reacted. Pyrazolo[3,4-d]pyrimidines can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the types of atoms and bonds in the compound .Scientific Research Applications
Drug Development
HMS3525D17 has potential applications in drug development due to its structural similarity to compounds that exhibit pharmacological activities. Its pyrazolopyrimidine core is a feature found in various therapeutic agents, suggesting that HMS3525D17 could be a precursor or a candidate for drug synthesis .
Molecular Biology
In molecular biology, HMS3525D17 could be used as a molecular probe or a building block for synthesizing nucleotide analogs. This application is crucial for studying DNA replication and protein synthesis, as well as for developing novel molecular biology techniques .
Chemical Synthesis
The compound’s reactive thioacetamide group makes it a valuable reagent in chemical synthesis. It could be utilized in the synthesis of sulfur-containing heterocyclic compounds, which are prevalent in various industrial chemicals and agrochemicals .
Biocatalysis
HMS3525D17 may serve as a substrate or inhibitor in biocatalytic processes. Understanding its interactions with enzymes could lead to the development of more efficient biocatalysts, impacting industries ranging from pharmaceuticals to biofuels .
Biochemistry
In biochemistry research, HMS3525D17 could be important for studying enzyme mechanisms, especially those involving pyrimidine metabolism. It might act as an analog to naturally occurring substrates, helping to elucidate the biochemical pathways .
Pharmacokinetics
The compound’s properties suggest potential applications in pharmacokinetic studies. It could be used to understand absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates, which is vital for safe and effective drug design .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to interact with a variety of targets, including enzymes like acetylcholinesterase , and receptors in the cholinergic nervous system . These targets play crucial roles in various biological processes, including nerve impulse transmission .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that hms3525d17 may interact with its targets to modulate their activity, leading to changes in cellular functions . For instance, inhibition of acetylcholinesterase would result in increased levels of acetylcholine, affecting nerve impulse transmission .
Biochemical Pathways
For instance, imidazole derivatives have been shown to exhibit a broad range of biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and antitumor activities . These effects suggest that HMS3525D17 may have potential therapeutic applications.
properties
IUPAC Name |
N-methyl-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-15-11(20)8-22-14-17-12-10(13(21)18-14)7-16-19(12)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVHEWNVQVPLSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide |
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